(4-Hydroxy-2,5-dimethylphenyl)(phenyl)methanone
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Overview
Description
4-Benzoyl-2,5-dimethylphenol is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . This compound is characterized by a benzoyl group attached to a phenol ring, which is further substituted with two methyl groups at the 2 and 5 positions. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 4-Benzoyl-2,5-dimethylphenol can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 2,5-dimethylphenol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial production methods may involve the use of xylene as a starting material, which undergoes carbonylation, oxidation, and hydrolysis to yield the desired product . This method is advantageous due to its high yield and mild reaction conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
4-Benzoyl-2,5-dimethylphenol undergoes various chemical reactions, including:
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
4-Benzoyl-2,5-dimethylphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzoyl-2,5-dimethylphenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which are crucial for its biological activities . The benzoyl group can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
4-Benzoyl-2,5-dimethylphenol can be compared with other similar compounds such as:
2,5-Dimethylphenol: Lacks the benzoyl group, resulting in different chemical and biological properties.
4-Benzoylphenol: Lacks the methyl groups, which affects its reactivity and applications.
2,4-Dimethylphenol: Has a different substitution pattern, leading to variations in its chemical behavior.
The uniqueness of 4-Benzoyl-2,5-dimethylphenol lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
62262-03-7 |
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Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(4-hydroxy-2,5-dimethylphenyl)-phenylmethanone |
InChI |
InChI=1S/C15H14O2/c1-10-9-14(16)11(2)8-13(10)15(17)12-6-4-3-5-7-12/h3-9,16H,1-2H3 |
InChI Key |
MDWWYJXDIMXLHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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